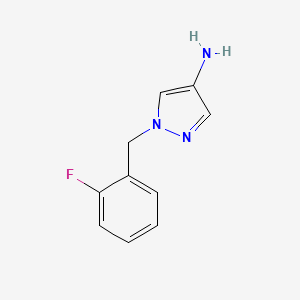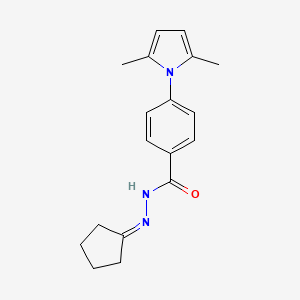![molecular formula C26H26N2O4 B1229100 4-[(E)-2-nitro-2-phenyl-1-[4-(2-pyrrolidin-1-ylethoxy)phenyl]ethenyl]phenol CAS No. 76313-96-7](/img/structure/B1229100.png)
4-[(E)-2-nitro-2-phenyl-1-[4-(2-pyrrolidin-1-ylethoxy)phenyl]ethenyl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(E)-2-nitro-2-phenyl-1-[4-(2-pyrrolidin-1-ylethoxy)phenyl]ethenyl]phenol is a complex organic compound characterized by its phenolic structure with various substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-2-nitro-2-phenyl-1-[4-(2-pyrrolidin-1-ylethoxy)phenyl]ethenyl]phenol typically involves multi-step organic reactions. The process often starts with the nitration of a phenyl compound, followed by the introduction of the pyrrolidinyl and ethoxy groups through nucleophilic substitution reactions. The final step usually involves the formation of the ethenyl linkage under specific conditions such as the presence of a base or a catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and substitution reactions, utilizing continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(E)-2-nitro-2-phenyl-1-[4-(2-pyrrolidin-1-ylethoxy)phenyl]ethenyl]phenol undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The phenolic group can be oxidized to a quinone.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, particularly at the phenolic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic reagents like halogens or sulfonic acids are employed under acidic conditions.
Major Products Formed
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of amines and other reduced products.
Substitution: Formation of halogenated or sulfonated phenolic compounds.
Applications De Recherche Scientifique
4-[(E)-2-nitro-2-phenyl-1-[4-(2-pyrrolidin-1-ylethoxy)phenyl]ethenyl]phenol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of other complex organic compounds.
Mécanisme D'action
The mechanism of action of 4-[(E)-2-nitro-2-phenyl-1-[4-(2-pyrrolidin-1-ylethoxy)phenyl]ethenyl]phenol involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The phenolic group can participate in hydrogen bonding and other interactions with proteins and enzymes, influencing their activity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenol, 4-nitro-: Similar in structure but lacks the pyrrolidinyl and ethoxy groups.
Phenol, 4-(phenylamino)-: Contains an amino group instead of the nitro group.
Phenol, 4-(2-phenylethenyl)-: Lacks the nitro and pyrrolidinyl groups.
Uniqueness
4-[(E)-2-nitro-2-phenyl-1-[4-(2-pyrrolidin-1-ylethoxy)phenyl]ethenyl]phenol is unique due to its combination of functional groups, which confer distinct chemical properties and potential applications. The presence of the nitro, pyrrolidinyl, and ethoxy groups allows for a wide range of chemical reactions and interactions, making it a versatile compound in scientific research.
Propriétés
Numéro CAS |
76313-96-7 |
|---|---|
Formule moléculaire |
C26H26N2O4 |
Poids moléculaire |
430.5 g/mol |
Nom IUPAC |
4-[(E)-2-nitro-2-phenyl-1-[4-(2-pyrrolidin-1-ylethoxy)phenyl]ethenyl]phenol |
InChI |
InChI=1S/C26H26N2O4/c29-23-12-8-20(9-13-23)25(26(28(30)31)22-6-2-1-3-7-22)21-10-14-24(15-11-21)32-19-18-27-16-4-5-17-27/h1-3,6-15,29H,4-5,16-19H2/b26-25+ |
Clé InChI |
DROOOXRILCVVJC-OCEACIFDSA-N |
SMILES |
C1CCN(C1)CCOC2=CC=C(C=C2)C(=C(C3=CC=CC=C3)[N+](=O)[O-])C4=CC=C(C=C4)O |
SMILES isomérique |
C1CCN(C1)CCOC2=CC=C(C=C2)/C(=C(\C3=CC=CC=C3)/[N+](=O)[O-])/C4=CC=C(C=C4)O |
SMILES canonique |
C1CCN(C1)CCOC2=CC=C(C=C2)C(=C(C3=CC=CC=C3)[N+](=O)[O-])C4=CC=C(C=C4)O |
Synonymes |
alpha-(4-pyrrolidinoethoxy)phenyl-4-hydroxy-alpha'-nitrostilbene CI 628M CI-628M CI628M |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


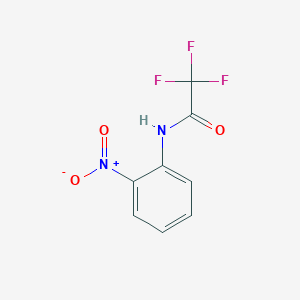
![N-[4-[cyano-[3-(3-hydroxypropylamino)-2-quinoxalinyl]methyl]sulfonylphenyl]acetamide](/img/structure/B1229021.png)

![3,5-diethyl-2-(2-hydroxyethylamino)-5-methyl-6H-benzo[h]quinazolin-4-one](/img/structure/B1229025.png)
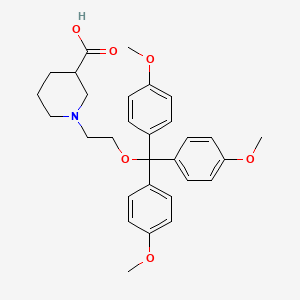
![5-Ethoxy-2-[(prop-2-enylamino)methylidene]-1-benzothiophen-3-one](/img/structure/B1229029.png)
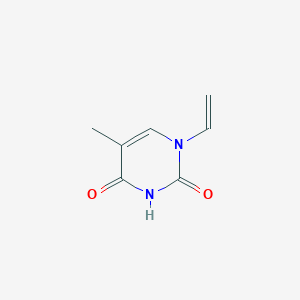
![2-[[(3,5-Dimethylphenyl)-oxomethyl]amino]acetic acid [2-[4-(2-naphthalenylsulfonyl)-1-piperazinyl]-2-oxoethyl] ester](/img/structure/B1229031.png)
![9-(3-Chloro-phenyl)-10-(2-hydroxy-ethylamino)-2,2,5-trimethyl-1,4-dihydro-2H,9H-3-oxa-7-thia-6,9,11-triaza-benzo[c]fluoren-8-one](/img/structure/B1229032.png)
![[(1S,3R,15S,18S,19R,20R,21R,22S,23R,24R,25R,26S)-20,22,23,25-tetraacetyloxy-21-(acetyloxymethyl)-26-hydroxy-3,15,26-trimethyl-6,16-dioxo-2,5,17-trioxa-11-azapentacyclo[16.7.1.01,21.03,24.07,12]hexacosa-7(12),8,10-trien-19-yl] benzoate](/img/structure/B1229034.png)


